4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid
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Overview
Description
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This method employs 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole as starting materials. The reaction is catalyzed by copper(I) oxide (Cu2O) and proceeds without the need for ligands .
Industrial Production Methods
For large-scale production, the Ullmann-Goldberg coupling reaction is optimized to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions.
Coupling Reactions: The compound can form new carbon-carbon bonds through coupling reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex triazole derivatives .
Scientific Research Applications
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(4H-1,2,4-Triazol-4-yl)benzoic acid
- 2-(4-Carboxy-phenyl)-1,2,3-triazole
Uniqueness
4-Bromo-2-(1,2,3-triazol-2-yl)benzoic acid is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate for the synthesis of a wide range of compounds .
Properties
Molecular Formula |
C9H6BrN3O2 |
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Molecular Weight |
268.07 g/mol |
IUPAC Name |
4-bromo-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-1-2-7(9(14)15)8(5-6)13-11-3-4-12-13/h1-5H,(H,14,15) |
InChI Key |
DTMCAMYUSOHSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2N=CC=N2)C(=O)O |
Origin of Product |
United States |
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